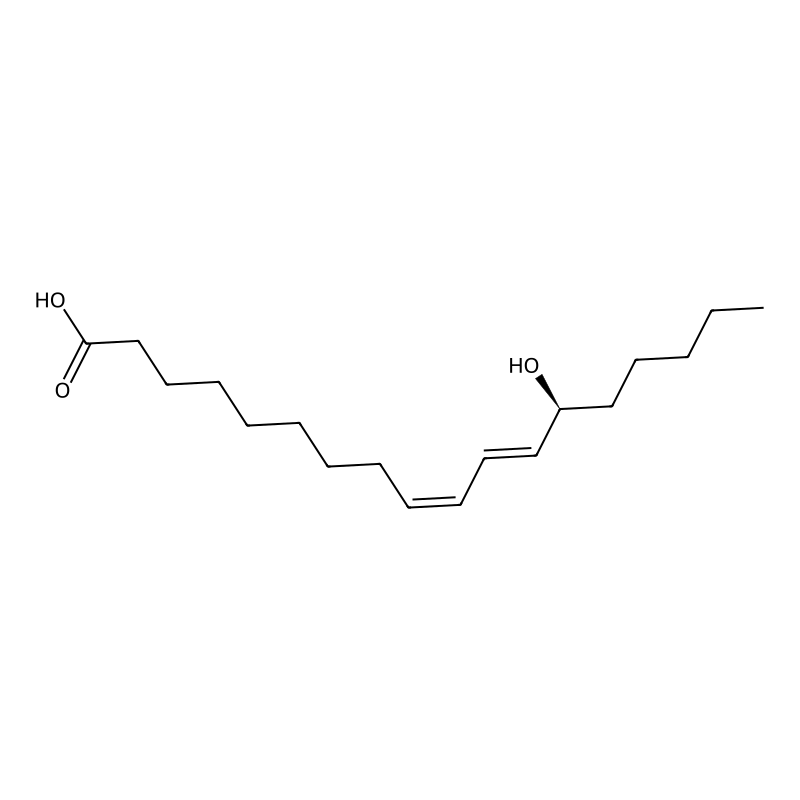

(S)-Coriolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-Coriolic acid (CAS 29623-28-7), commonly referred to as 13(S)-HODE, is a major endogenous bioactive lipid mediator generated by the stereospecific 15-lipoxygenase (15-LOX) metabolism of linoleic acid [1]. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for chiral lipidomics, a specific endogenous agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and a potent modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [2]. Unlike non-specific oxidative markers, enantiopure 13(S)-HODE is strictly required to quantify enzymatic lipid signaling pathways, model mitochondrial dysfunction in airway epithelia, and evaluate PPARγ-dependent cellular responses [3].

References

- [1] Shureiqi, I., et al. "Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity." Cancer Research (2003).

- [2] Vercelli, C., et al. "Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels." PLOS One (2017).

- [3] Feldstein, A. E., et al. "Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis." Journal of Lipid Research (2010).

Substituting (S)-Coriolic acid with its parent compound linoleic acid, its stereoisomer 13(R)-HODE, or a racemic (±)-13-HODE mixture fundamentally compromises experimental integrity and analytical quantification [1]. 13(S)-HODE is the exclusive product of 15-LOX-1 enzymatic activity, whereas 13(R)-HODE is predominantly generated via non-enzymatic free-radical auto-oxidation or cyclooxygenase (COX) pathways [2]. Biologically, these enantiomers exhibit divergent behaviors; 13(S)-HODE activates PPARγ to induce apoptosis in specific cancer models, while 13(R)-HODE lacks this specific targeted apoptotic profile [1]. Analytically, utilizing a racemic mixture in liquid chromatography-mass spectrometry (LC-MS/MS) prevents the resolution of the 13(S)/13(R) ratio, making it impossible to distinguish targeted 15-LOX enzymatic signaling from background oxidative stress in metabolic disease models [2].

References

- [1] Shureiqi, I., et al. "Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity." Cancer Research (2003).

- [2] Feldstein, A. E., et al. "Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis." Journal of Lipid Research (2010).

Stereospecific Activation of PPARγ Over Precursor Linoleic Acid

(S)-Coriolic acid is a direct endogenous ligand for PPARγ. Studies demonstrate that 13(S)-HODE significantly increases PPARγ binding to the Peroxisome Proliferator Response Element (PPRE), whereas the parent compound, linoleic acid, fails to activate PPARγ prior to 15-LOX-1 metabolism [1].

| Evidence Dimension | PPARγ binding to PPRE |

| Target Compound Data | 13(S)-HODE (significant activation) |

| Comparator Or Baseline | Linoleic acid (no significant activation) |

| Quantified Difference | 13(S)-HODE drives functional PPARγ activation, while the unoxidized precursor yields baseline activity. |

| Conditions | HCT-116 and LoVo colon cancer cell models |

Procurement of the specific oxidized metabolite is required to study PPARγ activation, as the abundant and cheaper precursor linoleic acid is biologically inactive in this pathway.

Endogenous TRPV1 Channel Activation and Calcium Flux

13(S)-HODE functions as a potent endogenous agonist of the TRPV1 channel, driving rapid intracellular calcium ([Ca2+]i) accumulation. Application of 1 µM 13(S)-HODE evokes a sharp initial rise in [Ca2+]i, leading to downstream mitochondrial depolarization and reactive oxygen species (ROS) production [1].

| Evidence Dimension | Intracellular Ca2+ mobilization |

| Target Compound Data | 1 µM 13(S)-HODE |

| Comparator Or Baseline | Vehicle control (baseline Ca2+ levels) |

| Quantified Difference | 1 µM 13(S)-HODE triggers a rapid, measurable spike in [Ca2+]i sufficient to induce mitochondrial depolarization. |

| Conditions | TRPV1-expressing MCF7 cells and bronchial epithelial cells |

Validates 13(S)-HODE as a physiologically relevant endogenous TRPV1 trigger for calcium flux assays, replacing non-mammalian exogenous agonists like capsaicin.

Chiral Resolution for Lipidomic Quantification of Oxidative Stress

In targeted lipidomics, distinguishing enzymatic signaling from general oxidative stress requires chiral chromatographic separation. Using enantiopure 13(S)-HODE and 13(R)-HODE standards on a Chiralpak IA column allows researchers to quantify the exact S/R stereospecificity. In nonalcoholic steatohepatitis (NASH) models, this resolution revealed an equivalent R and S chiral distribution, proving the lipid peroxidation was driven by free radicals rather than 15-LOX enzymatic activity [1].

| Evidence Dimension | Chromatographic S/R ratio resolution |

| Target Compound Data | Enantiopure 13(S)-HODE standard |

| Comparator Or Baseline | Racemic (±)-13-HODE mixture |

| Quantified Difference | Pure standards enable exact quantification of 1:1 R/S ratios (free radical) vs. S-dominant ratios (enzymatic), which a racemic standard cannot resolve. |

| Conditions | Chiral LC-MS/MS analysis of human plasma lipid extracts |

Procurement of the pure (S)-enantiomer is an absolute prerequisite for calibrating LC-MS/MS instruments to differentiate enzymatic lipoxygenase activity from systemic oxidative stress.

Induction of Airway Epithelial Apoptosis in Asthma Modeling

Extracellular 13(S)-HODE directly induces mitochondrial dysfunction and apoptosis in airway epithelial cells. In murine models, administration of 13(S)-HODE replicates features of severe airway obstruction, lung remodeling, and neutrophilia, which are entirely attenuated by the disruption or inhibition of TRPV1 activity[1].

| Evidence Dimension | Airway epithelial injury and mitochondrial degradation |

| Target Compound Data | Extracellular 13(S)-HODE administration |

| Comparator Or Baseline | TRPV1-inhibited baseline |

| Quantified Difference | 13(S)-HODE induces severe asthma-mimicking features, which are reversed/attenuated upon TRPV1 blockade. |

| Conditions | Murine allergic airway inflammation models and human bronchial epithelial cells |

Provides a specific, procurement-relevant reagent for inducing physiologically relevant severe asthma phenotypes in preclinical respiratory models.

Chiral LC-MS/MS Lipidomic Profiling

Directly downstream of chiral resolution evidence, 13(S)-HODE is the required analytical standard for quantifying 15-LOX-1 enzymatic activity versus free-radical oxidative stress in patient plasma, particularly for metabolic diseases like NASH and NAFLD [1].

Preclinical Asthma and Airway Injury Modeling

Based on its ability to trigger TRPV1-mediated calcium flux and mitochondrial dysfunction, 13(S)-HODE is a targeted endogenous reagent for inducing airway epithelial apoptosis and modeling severe, non-atopic asthma phenotypes in murine models [2].

Endogenous PPARγ Agonist Assays

Because linoleic acid fails to activate PPARγ, 13(S)-HODE is utilized in in vitro transcription factor assays and cell culture models to specifically evaluate 15-LOX-1/PPARγ-dependent cell cycle arrest and apoptosis, particularly in colorectal and breast cancer research [3].

References

- [1] Feldstein, A. E., et al. "Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis." Journal of Lipid Research (2010).

- [2] Mabalirajan, U., et al. "Linoleic acid metabolite drives severe asthma by causing airway epithelial injury." Scientific Reports (2013).

- [3] Shureiqi, I., et al. "Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity." Cancer Research (2003).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

53CYY2A5PM

Other CAS

5204-88-6